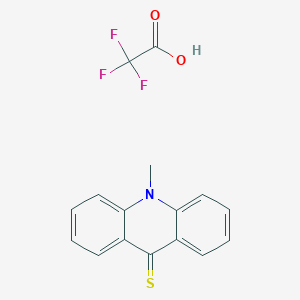![molecular formula C10H11F3OS B14378710 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene CAS No. 88023-85-2](/img/structure/B14378710.png)
1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene is an organic compound featuring a benzene ring substituted with a methylsulfanyl group, a methoxymethyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzene derivative is reacted with appropriate reagents to introduce the methylsulfanyl, methoxymethyl, and trifluoromethyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Applications De Recherche Scientifique
1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the compound’s reactivity and binding affinity to biological targets. The methylsulfanyl and methoxymethyl groups can also participate in various interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
- 1-methyl-3-(trifluoromethyl)benzene
- 1-methoxy-3-(trifluoromethyl)benzene
- 1-(methylsulfanyl)-3-(trifluoromethyl)benzene
Comparison: 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene is unique due to the presence of all three substituents on the benzene ring. This combination of groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler analogs .
Propriétés
Numéro CAS |
88023-85-2 |
|---|---|
Formule moléculaire |
C10H11F3OS |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
1-(methylsulfanylmethoxymethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H11F3OS/c1-15-7-14-6-8-3-2-4-9(5-8)10(11,12)13/h2-5H,6-7H2,1H3 |
Clé InChI |
UMWIUFZNRSWPJY-UHFFFAOYSA-N |
SMILES canonique |
CSCOCC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




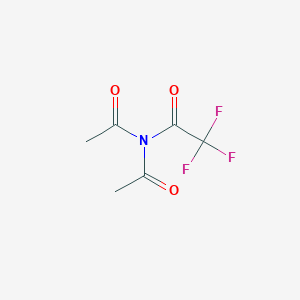
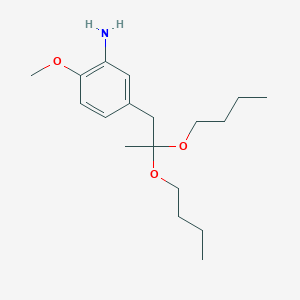
![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
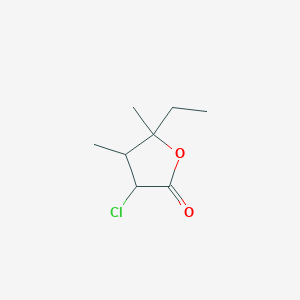
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
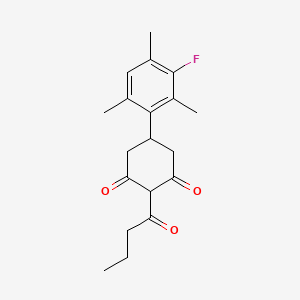
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
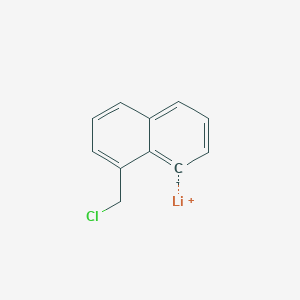
![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
